2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene

Descripción general

Descripción

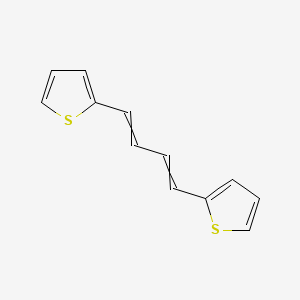

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a buta-1,3-diene moiety, which is a conjugated diene, linked to two thiophene rings. The unique structure of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene makes it an interesting subject for research in various fields, including materials science and organic electronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene can be achieved through several methods. One common approach involves the use of alkylbenzenes as precursors. Under visible-light photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), alkylbenzenes undergo oxidative dehydrogenation to form olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction . This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction between olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex, can yield 1,4-diarylbuta-1,3-dienes with good chemical selectivity and group tolerance . This method is advantageous for its high yield and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Electronics

1.1 Conductive Polymers

BDDT has been incorporated into conductive polymer systems due to its ability to facilitate charge transport. The conjugated structure allows for effective π-π stacking and electron delocalization, essential for high conductivity in organic materials. Studies have shown that polymers derived from BDDT exhibit improved electrical properties compared to their non-conjugated counterparts.

1.2 Organic Field-Effect Transistors (OFETs)

Research indicates that BDDT-based materials can be utilized in the fabrication of OFETs. The incorporation of BDDT into polymer backbones enhances charge carrier mobility and stability of the devices. For instance, devices utilizing BDDT demonstrate higher on/off ratios and lower threshold voltages compared to traditional organic semiconductors, making them suitable for flexible electronics applications .

1.3 Organic Light Emitting Diodes (OLEDs)

The photophysical properties of BDDT also lend themselves to applications in OLEDs. Its ability to emit light when electrically stimulated has been explored in several studies, suggesting potential use as a blue or green emitter in OLED technology. The incorporation of BDDT into OLED architectures has shown promising results in terms of efficiency and color purity .

Photovoltaic Applications

2.1 Solar Cells

BDDT is being investigated as a component in organic photovoltaic (OPV) cells. Its conjugated structure allows for efficient light absorption and exciton generation, which are critical for solar energy conversion. Recent advancements have demonstrated that OPVs incorporating BDDT exhibit enhanced power conversion efficiencies due to optimized energy levels that facilitate charge separation .

2.2 Donor-Acceptor Systems

In donor-acceptor (D-A) systems, BDDT acts as an electron-rich donor material paired with various acceptors such as fullerene derivatives or non-fullerene acceptors. This combination has been shown to improve the overall efficiency of solar cells by enhancing light absorption and facilitating charge transfer processes .

Catalytic Applications

3.1 Gold Catalysis

Recent studies have highlighted the potential of BDDT derivatives in gold-catalyzed reactions involving butadiynes. The unique electronic properties of BDDT allow it to participate effectively in catalytic cycles, leading to the formation of complex organic molecules under mild reaction conditions. This application showcases the versatility of BDDT beyond traditional roles in electronics .

3.2 Enzyme Inhibition

BDDT has also been explored as a scaffold for developing enzyme inhibitors due to its structural features that can be modified for specific interactions with biological targets. This aspect opens avenues for pharmaceutical applications where BDDT derivatives could serve as lead compounds in drug discovery efforts .

Mecanismo De Acción

The mechanism of action of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of signaling pathways, enzyme activities, and gene expression, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: A simpler analog with a single thiophene ring.

2,2’-Bithiophene: Consists of two thiophene rings linked by a single bond.

2,2’-Dithiophene: Similar to 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene but lacks the buta-1,3-diene moiety.

Uniqueness

2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is unique due to its conjugated diene structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials, where its conjugation can enhance charge transport and stability .

Actividad Biológica

2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a dithiophene core with butadiene linkages. This configuration contributes to its electronic properties, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of butadiene derivatives with thiophene compounds under controlled conditions. Various methods have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that dithiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against KB (human oral cancer) and CNE2 (nasopharyngeal carcinoma) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | KB | 10.72 |

| This compound | CNE2 | 9.91 |

These results suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.

The proposed mechanism of action for this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptosis through various signaling pathways . Additionally, the compound may inhibit key enzymes involved in cell cycle regulation and DNA repair mechanisms.

Case Studies

Several studies have explored the biological activity of dithiophene derivatives:

- Cytotoxicity Assessment : A study examined the cytotoxic effects of various dithiophene compounds on human cancer cell lines. The results indicated that modifications to the dithiophene structure could enhance or diminish biological activity .

- Antimicrobial Activity : Some derivatives of dithiophene have shown promising antimicrobial properties against a range of bacteria and fungi. The specific mechanisms remain under investigation but may involve disruption of microbial cell membranes or inhibition of metabolic pathways .

- In Vivo Studies : Preliminary animal studies have demonstrated that certain dithiophene derivatives can reduce tumor size in xenograft models. These findings warrant further investigation into their therapeutic potential and safety profiles .

Propiedades

IUPAC Name |

2-(4-thiophen-2-ylbuta-1,3-dienyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGKYBFMXSLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696695 | |

| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23354-93-0 | |

| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.